

Scale-up synthesis of 3-Amino-3-cyclohexylpropanoic acid for preclinical studies

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Compound of Interest

Compound Name: 3-Amino-3-cyclohexylpropanoic acid

Cat. No.: B041366

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Application Notes & Protocols

Topic: Scale-up Synthesis of **3-Amino-3-cyclohexylpropanoic Acid** for Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-3-cyclohexylpropanoic acid is a β -amino acid derivative with potential applications in pharmaceutical development, acting as a constrained analog of γ -aminobutyric acid (GABA). Its cyclohexyl moiety imparts lipophilicity, which can influence pharmacokinetic and pharmacodynamic properties. For preclinical evaluation, a robust and scalable synthetic process is required to produce high-purity material. This document outlines a detailed protocol for the gram-scale synthesis of **3-Amino-3-cyclohexylpropanoic acid**, focusing on an enantioselective approach suitable for producing chiral material. The described methodology is based on the asymmetric hydrogenation of a β -enamino ester, a strategy known for its efficiency and potential for scale-up.^{[1][2]}

Overall Synthesis Strategy

The synthesis is proposed as a three-step sequence:

- Knoevenagel Condensation: Reaction of cyclohexanecarboxaldehyde with a malonate derivative and an ammonia source to form the corresponding β -enamino ester precursor.
- Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of the unsaturated precursor to introduce the desired stereochemistry at the C3 position.^{[3][4][5]}
- Hydrolysis/Deprotection: Removal of the ester and any protecting groups to yield the final **3-Amino-3-cyclohexylpropanoic acid**.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-3-cyclohexylacrylate (Precursor)

This step involves the formation of the key enamine intermediate.

Materials:

- Cyclohexanecarboxaldehyde
- Methyl cyanoacetate
- Ammonium acetate
- Methanol
- Toluene

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq).
- Add a 1:1 mixture of methanol and toluene to the flask.
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.

Step 2: Asymmetric Hydrogenation of Methyl 3-amino-3-cyclohexylacrylate

This is the key chirality-inducing step.

Materials:

- Methyl 3-amino-3-cyclohexylacrylate (from Step 1)
- $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (Rhodium catalyst precursor)
- Chiral phosphine ligand (e.g., a Josiphos-type ligand)[1][2]
- Methanol (degassed)
- Hydrogen gas

Procedure:

- In a glovebox, charge a high-pressure reactor with $[\text{Rh}(\text{COD})_2]\text{BF}_4$ and the chiral ligand in degassed methanol.
- Stir the mixture at room temperature for 30 minutes to form the active catalyst.
- Add the methyl 3-amino-3-cyclohexylacrylate substrate to the reactor.
- Seal the reactor and purge with hydrogen gas several times.

- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
- Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC for substrate conversion and enantiomeric excess).
- Carefully vent the reactor and purge with nitrogen.
- Remove the solvent under reduced pressure to obtain the crude methyl 3-amino-3-cyclohexylpropanoate.

Step 3: Hydrolysis to 3-Amino-3-cyclohexylpropanoic Acid

This final step yields the target amino acid.

Materials:

- Crude methyl 3-amino-3-cyclohexylpropanoate (from Step 2)
- Hydrochloric acid (e.g., 6 M) or Lithium Hydroxide solution
- Dowex® 50WX8 ion-exchange resin (or equivalent)
- Ammonium hydroxide solution
- Isopropanol

Procedure:

Acid Hydrolysis:

- To the crude ester from Step 2, add 6 M hydrochloric acid.
- Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).
- Cool the reaction mixture to room temperature and remove the excess HCl under reduced pressure.

- The crude hydrochloride salt of the amino acid is obtained.

Purification by Ion-Exchange Chromatography:

- Dissolve the crude amino acid hydrochloride in deionized water and load it onto a column packed with Dowex® 50WX8 resin (H⁺ form).
- Wash the column with deionized water to remove impurities.
- Elute the desired amino acid from the resin using an aqueous ammonium hydroxide solution (e.g., 2 M).
- Collect the fractions containing the product (monitored by ninhydrin test or TLC).
- Evaporate the solvent from the product-containing fractions under reduced pressure.
- The free amino acid can be further purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).

Base Hydrolysis (Alternative):

- Dissolve the crude ester in a mixture of THF and water.
- Add an aqueous solution of lithium hydroxide (LiOH).
- Stir the mixture at room temperature until saponification is complete.
- Acidify the reaction mixture with HCl to a pH of approximately 7.
- The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis. These values are based on typical yields and purities for analogous reactions reported in the literature.

Table 1: Summary of Reaction Parameters and Expected Yields

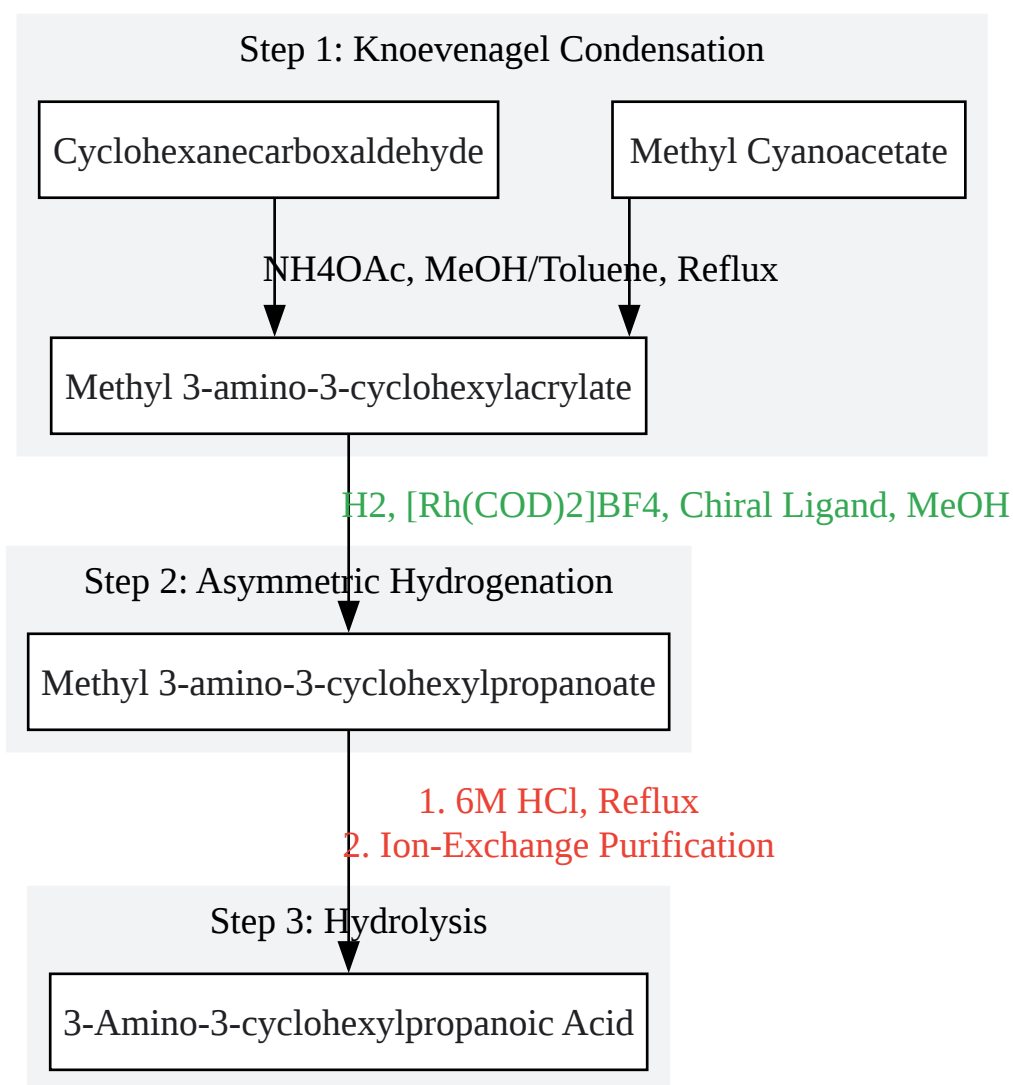
Step	Reaction	Key Reagents	Typical Scale	Expected Yield (%)
1	Knoevenagel Condensation	Cyclohexanecarb oxaldehyde, Methyl cyanoacetate	10-100 g	70-85
2	Asymmetric Hydrogenation	Rhodium/Chiral Ligand, H ₂	10-100 g	90-98
3	Hydrolysis & Purification	HCl or LiOH, Ion-Exchange Resin	10-100 g	80-90

Table 2: Expected Purity and Characterization Data

Parameter	Method	Specification
Chemical Purity	HPLC	≥ 98%
Enantiomeric Excess	Chiral HPLC	≥ 99%
Identity	¹ H NMR, ¹³ C NMR, MS	Consistent with structure
Residual Solvents	GC-HS	Within ICH limits
Heavy Metals	ICP-MS	Within ICH limits

Visualizations

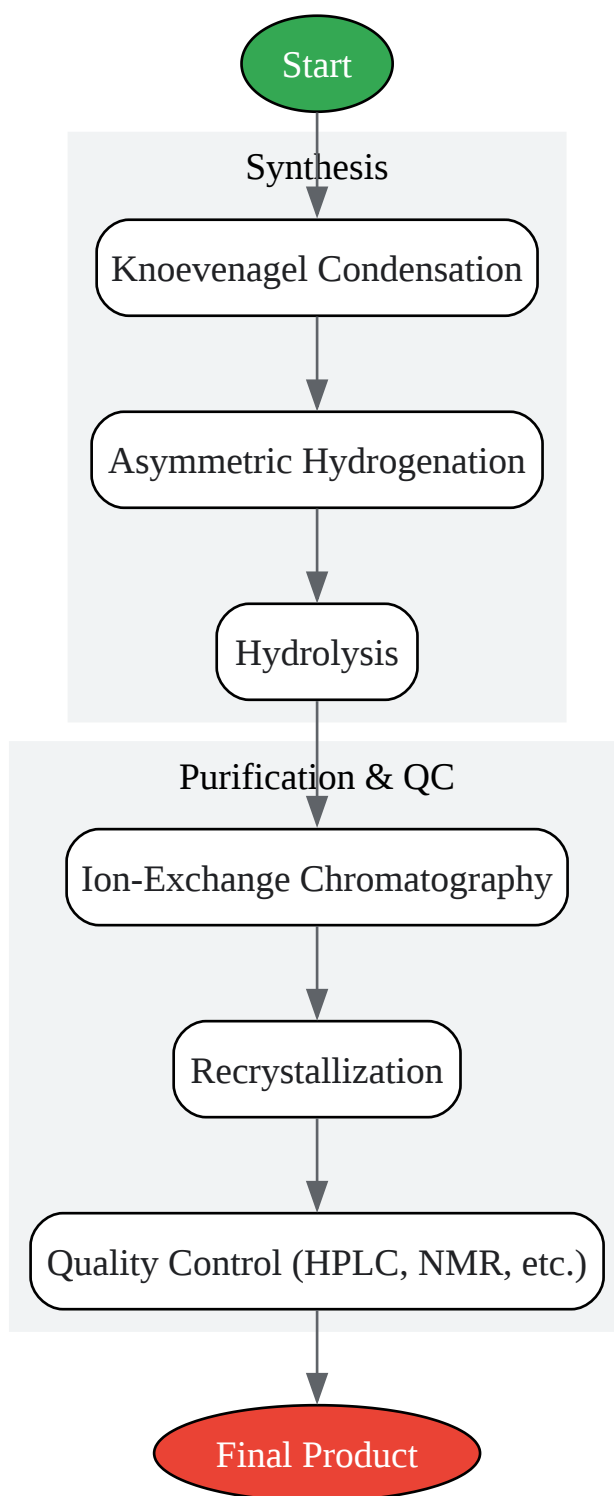
Chemical Reaction Pathway



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Caption: Reaction scheme for the synthesis of **3-Amino-3-cyclohexylpropanoic acid**.

Experimental Workflow



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Caption: Overall workflow for the scale-up synthesis and purification.

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